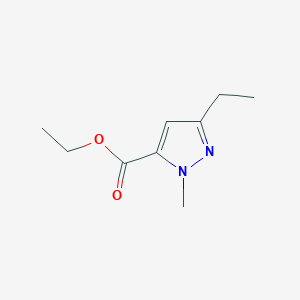

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-ethyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-7-6-8(11(3)10-7)9(12)13-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRIQRYSIQKISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568713 | |

| Record name | Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128537-26-8 | |

| Record name | Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental properties, synthesis methodologies, and the scientific rationale behind its potential applications, particularly in the realm of drug development.

Core Compound Identification and Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.[1] The specific substitution pattern of this molecule—an ethyl group at position 3, a methyl group on the nitrogen at position 1, and an ethyl carboxylate group at position 5—defines its unique chemical characteristics and reactivity.

Chemical Abstract Service (CAS) Number: 128537-26-8 [2]

The CAS number is the universally recognized unique identifier for this specific chemical substance.

Physicochemical and Computed Properties

A summary of the key properties of this compound is presented below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂ | PubChem[2] |

| Molecular Weight | 182.22 g/mol | PubChem[2] |

| IUPAC Name | ethyl 3-ethyl-1-methylpyrazole-5-carboxylate | PubChem[2] |

| Canonical SMILES | CCC1=NN(C(=C1)C(=O)OCC)C | PubChem[2] |

| InChI Key | LDRIQRYSIQKISI-UHFFFAOYSA-N | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

Synthesis Methodology: N-Methylation of a Pyrazole Precursor

The synthesis of this compound is typically achieved through the N-methylation of its corresponding precursor, ethyl 3-ethyl-1H-pyrazole-5-carboxylate. A common challenge in the synthesis of N-substituted pyrazoles is controlling the regioselectivity of the alkylation, as the pyrazole ring has two potentially reactive nitrogen atoms.

A documented method utilizes dimethyl carbonate as a greener methylating agent, avoiding the high toxicity of traditional reagents like dimethyl sulfate.[3] The reaction proceeds by first deprotonating the pyrazole ring with a strong base, such as sodium hydride (NaH), to generate a pyrazole anion. This anion then acts as a nucleophile, attacking the methyl group of dimethyl carbonate to yield the final N-methylated product.

The use of a catalytic amount of NaH is sufficient because the reaction generates a carbonate monoester anion, which is basic enough to deprotonate subsequent pyrazole molecules, thus sustaining the catalytic cycle.[3]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic route for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from methodologies described for the N-methylation of pyrazole rings.[3]

Materials:

-

Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Dimethyl carbonate

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethyl 3-ethyl-1H-pyrazole-5-carboxylate in anhydrous DMF, add a catalytic amount of sodium hydride (e.g., 10-50 mol%).

-

Add an excess of dimethyl carbonate (e.g., 3-8 molar equivalents).[3]

-

Heat the reaction mixture to 80-140°C and stir for approximately 4 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of the ethyl, methyl, and ethyl ester protons and the pyrazole ring proton.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the ester.

Applications in Medicinal Chemistry and Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. Pyrazole derivatives are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, anti-obesity, and antianxiety properties.[1] The ester functionality on compounds like this compound serves as a versatile chemical handle for further derivatization, allowing for the synthesis of compound libraries for screening.[1]

Potential as a Synthetic Intermediate

The primary value of this compound in drug discovery lies in its role as a building block. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in drug molecules. Alternatively, the ester can be reduced to an alcohol for further functionalization.

Drug Discovery Workflow

The diagram below outlines a conceptual workflow for utilizing this compound in a drug discovery program.

Sources

The Definitive Guide to the Structural Elucidation of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2] The precise structural characterization of novel pyrazole analogues is a critical step in the drug discovery pipeline, ensuring the unambiguous identification of the synthesized molecule and informing structure-activity relationship (SAR) studies. This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical reasoning required for the structural elucidation of a representative pyrazole derivative, Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.

This document is structured to provide not just a series of protocols, but a cohesive narrative that explains the "why" behind each experimental choice. We will journey from the initial synthesis to the final, unequivocal confirmation of the molecular structure, employing a multi-technique approach that is the gold standard in chemical research.

The Rationale for Synthesis and Importance of Structural Verification

This compound (C₉H₁₄N₂O₂) is a polysubstituted pyrazole, a class of compounds with significant interest in pharmaceutical development for their anti-inflammatory, anticancer, and antimicrobial properties, among others.[3][4][5] The specific arrangement of the ethyl, methyl, and ethyl carboxylate groups on the pyrazole ring is expected to modulate its biological activity. Therefore, a robust and verifiable synthesis, followed by rigorous structural analysis, is paramount.

Molecular Identity:

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂ | |

| Molecular Weight | 182.22 g/mol | |

| IUPAC Name | ethyl 3-ethyl-1-methylpyrazole-5-carboxylate | |

| CAS Number | 128537-26-8 |

Synthesis of this compound

The synthesis of the target molecule can be approached through a two-step process: the formation of the pyrazole ring followed by N-methylation. This strategy allows for controlled regioselectivity.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxohexanoate (1 equivalent) in absolute ethanol (10 volumes).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. To this, add hydrazine hydrate (1.1 equivalents) dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

-

Work-up: Remove the ethanol under reduced pressure. To the resulting residue, add distilled water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 3-ethyl-1H-pyrazole-5-carboxylate. The product can be further purified by column chromatography on silica gel.

Step 2: N-Methylation to Yield this compound

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified ethyl 3-ethyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous dimethylformamide (DMF, 10 volumes).

-

Base Addition: To this solution, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature.

-

Methylation: Add dimethyl carbonate (1.5 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.[6]

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, is purified by flash column chromatography.

Caption: The integrated workflow for the structural elucidation of a novel compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the purified solid product is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2980-2850 | C-H (alkane) | Stretching |

| ~1720 | C=O (ester) | Stretching |

| ~1550 | C=N (pyrazole ring) | Stretching |

| ~1250 | C-O (ester) | Stretching |

The presence of a strong absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group, while the absence of a broad N-H stretching band around 3200-3400 cm⁻¹ confirms the N-methylation of the pyrazole ring. [7][8]

Definitive Structural Confirmation: X-ray Crystallography

While the combination of NMR, MS, and FTIR provides strong evidence for the proposed structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of the molecular structure, including the relative stereochemistry if applicable.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Suitable single crystals of this compound are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding the precise atomic coordinates, bond lengths, and bond angles.

The resulting crystal structure would provide irrefutable evidence of the connectivity and three-dimensional arrangement of the atoms in this compound.

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. This guide has outlined a robust workflow, from rational synthesis to definitive spectroscopic and crystallographic analysis. By following these principles and understanding the underlying causality of each experimental choice, researchers and drug development professionals can confidently and accurately characterize new chemical entities, paving the way for the discovery of next-generation therapeutics.

References

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2. PubChem. Available at: [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

-

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

-

This compound | C9H14N2O2. PubChem. Available at: [Link]

-

Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

-

Supporting Information for [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. Available at: [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Oklahoma University. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum. NIST WebBook. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester IR Spectrum. NIST WebBook. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. Available at: [Link]

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

This guide provides a comprehensive technical overview of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, plausible synthetic routes with detailed experimental protocols, robust analytical characterization techniques, and prospective applications, offering field-proven insights for researchers and scientists.

Core Molecular Attributes

This compound is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its diverse biological activities.[1][2]

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's properties is foundational for any research endeavor. The key identifiers and computed physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H14N2O2 | PubChem[3] |

| Molecular Weight | 182.22 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 128537-26-8 | PubChem[3] |

| SMILES | CCC1=NN(C(=C1)C(=O)OCC)C | PubChem[3] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

| Rotatable Bonds | 4 | PubChem[3] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves the condensation of a β-ketoester with methylhydrazine. The ethyl group at the 3-position can be introduced via the selection of an appropriate β-ketoester starting material.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for the efficient synthesis and purification of the target compound.

Step 1: Reaction Setup and Reagent Addition

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxopentanoate (1 equivalent) and absolute ethanol (100 mL).

-

Begin stirring the solution at room temperature.

-

Slowly add methylhydrazine (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed. The addition of a slight excess of methylhydrazine ensures the complete consumption of the limiting β-ketoester.

Step 2: Reaction Progression and Monitoring

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

Step 3: Work-up and Isolation

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel.

-

Shake the funnel vigorously and allow the layers to separate. The organic layer contains the desired product.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any acidic impurities) and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Caption: A typical analytical workflow for the characterization of a synthesized organic molecule.

Spectroscopic and Chromatographic Analysis

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group on the nitrogen (a singlet), the pyrazole ring proton (a singlet), and the ethyl ester group (a triplet and a quartet). The chemical shifts will be characteristic of their electronic environments. |

| ¹³C NMR | The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyrazole ring. |

| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 183.23, confirming the molecular weight. |

| FTIR Spectroscopy | The infrared spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-N stretching vibrations, and C-H stretches of the alkyl groups. |

| HPLC/GC-MS | High-performance liquid chromatography or gas chromatography-mass spectrometry can be used to assess the purity of the final compound, which should ideally be greater than 95% for use in biological assays. |

Potential Applications in Drug Discovery and Development

The pyrazole core is a versatile scaffold that has been incorporated into numerous approved drugs and clinical candidates.[2] Derivatives of pyrazole have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1]

Rationale for Biological Screening

Given the structural features of this compound, it is a candidate for screening in several therapeutic areas:

-

Anti-inflammatory and Analgesic Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors are based on the pyrazole scaffold.

-

Anticancer Activity: Pyrazole derivatives have been shown to inhibit various protein kinases, which are key targets in cancer therapy.

-

Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in several compounds with demonstrated efficacy against a range of microbial pathogens.[2]

Caption: A logical progression from a novel compound to lead optimization in drug discovery.

Conclusion

This compound presents itself as a molecule of interest for further investigation in the realm of drug discovery. This guide has provided a comprehensive overview of its fundamental properties, a plausible and detailed synthetic protocol, and a robust analytical framework for its characterization. The established biological significance of the pyrazole scaffold provides a strong rationale for the exploration of this compound's therapeutic potential.

References

- Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Synthesis and biological evaluation of new 1,3-diphenylpyrazole derivatives. Bioorganic & medicinal chemistry, 20(14), 4363–4372.

- Yogi, B., et al. (2020). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- The Journal of Organic Chemistry. (2026). Ahead of Print.

- International Journal of Novel Research and Development. (2024).

- International Union of Crystallography. (2026).

- Thumar, N. M., Kaneria, A. A., Vadodaria, M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.

- Guedes, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(15), 4467.

Sources

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

Executive Summary

The pyrazole nucleus is a foundational scaffold in medicinal chemistry and agrochemicals, prized for its diverse biological activities.[1][2] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway for this compound, a key substituted pyrazole intermediate. The presented strategy is a logical two-step process designed for clarity, high yield, and regiochemical control. It begins with the classic Knorr pyrazole synthesis to construct the core heterocyclic ring, followed by a selective N-methylation to yield the target compound. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale and field-proven insights to ensure successful execution and adaptation.

Introduction and Synthetic Strategy

The Pyrazole Scaffold: A Privileged Structure

The 1,2-diazole ring system, commonly known as pyrazole, is a cornerstone of modern chemical synthesis. Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged structure" in the design of bioactive molecules. From blockbuster anti-inflammatory drugs like Celecoxib to vital agricultural fungicides, the pyrazole motif is a testament to the power of heterocyclic chemistry.[1][3]

Target Molecule and Retrosynthetic Analysis

Our target, this compound, is a polysubstituted pyrazole with a specific substitution pattern that makes it a valuable building block for more complex molecules. A logical retrosynthetic analysis reveals a straightforward two-step approach:

-

N-C Bond Disconnection: The methyl group on the N1 position can be installed via alkylation of an N-H pyrazole precursor. This leads back to Ethyl 3-ethyl-1H-pyrazole-5-carboxylate .

-

Pyrazole Ring Disconnection (Knorr Synthesis): The pyrazole ring itself can be formed from the cyclocondensation of a 1,3-dicarbonyl compound and a hydrazine.[3][4][5] This disconnection points to hydrazine and a suitable β-keto-ester, specifically ethyl 2,4-dioxohexanoate , as the primary starting materials.

This analysis forms the basis of our forward synthesis, a reliable and scalable pathway.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway and Mechanisms

This section details the two primary transformations for synthesizing the title compound. The causality behind reagent selection and reaction conditions is explained to provide a deeper understanding beyond a simple recitation of steps.

Step 1: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

The foundational step is the construction of the pyrazole ring via the Knorr synthesis. This involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[5]

Principle and Rationale: The choice of ethyl 2,4-dioxohexanoate as the 1,3-dicarbonyl component is critical. It contains the requisite carbon backbone to furnish both the C3-ethyl group and the C5-ethyl carboxylate group upon cyclization. The reaction with hydrazine hydrate is typically performed in an alcoholic solvent, often with a catalytic amount of acid, to facilitate the condensation and subsequent dehydration steps.[6]

The reaction's regioselectivity is a key consideration. With an unsymmetrical dicarbonyl, two isomeric pyrazoles could potentially form. However, the reaction with hydrazine generally proceeds with high regioselectivity. The initial nucleophilic attack occurs preferentially at the more electrophilic ketone carbonyl (C4) rather than the less reactive ester carbonyl (C2). This preference kinetically funnels the reaction toward the desired 3-ethyl-5-carboxylate isomer.

Reaction Mechanism:

Caption: Mechanistic pathway for Step 1.

Detailed Experimental Protocol:

-

Reagents:

-

Ethyl 2,4-dioxohexanoate (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic, ~0.1 eq)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add ethyl 2,4-dioxohexanoate and ethanol.

-

Add the catalytic amount of glacial acetic acid and stir the mixture.

-

Slowly add hydrazine hydrate to the solution at room temperature. The addition may be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

-

Step 2: N-Methylation of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

With the pyrazole core constructed, the final step is the selective methylation of the ring nitrogen at the N1 position.

Principle and Rationale: This transformation is an alkylation reaction. The N-H proton of the pyrazole is weakly acidic and can be removed by a suitable base to form a nucleophilic pyrazole anion. This anion then reacts with a methylating agent in an SN2 reaction.

-

Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for deprotonating the pyrazole nitrogen, irreversibly forming the sodium salt and hydrogen gas.[7]

-

Choice of Methylating Agent: While traditional reagents like dimethyl sulfate are effective, they are also highly toxic and carcinogenic. A superior, "greener" alternative is dimethyl carbonate .[7][8] It is significantly less toxic and serves as both the methylating agent and, in some protocols, the solvent. Its use eliminates the safety and environmental hazards associated with agents like dimethyl sulfate.[7]

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the pyrazole anion and does not interfere with the reaction.[7]

Reaction Mechanism:

Sources

- 1. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 8. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry. Compounds bearing this five-membered heterocyclic motif exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anti-hyperglycemic properties.[1] In the agrochemical sector, pyrazole derivatives are integral to the development of potent and selective pesticides. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate stands out as a pivotal intermediate in the industrial synthesis of Tebufenpyrad, a broad-spectrum acaricide effective against various mite species on crops like vegetables, fruits, and tea.[2]

This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound. We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed, field-proven protocols for its execution, and discuss the critical aspects of characterization and safety. This document is intended for researchers, chemists, and process development professionals engaged in heterocyclic synthesis and the development of agrochemical active ingredients.

Strategic Overview of the Synthetic Pathway

The synthesis of the target molecule is logically approached in a two-stage process. This strategy ensures high yields and purity by first constructing the core pyrazole ring system and then introducing the N-methyl group in a separate, controlled step.

Caption: Overall two-stage synthetic workflow.

Part 1: Synthesis of the Precursor, Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

The foundational step is the construction of the pyrazole ring, a classic transformation achieved via the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Mechanistic Rationale: The Knorr Pyrazole Synthesis

The Knorr synthesis is a robust and high-yielding method for pyrazole formation. The mechanism proceeds through an initial condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound (ethyl 2,4-dioxohexanoate) and hydrazine, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the second carbonyl group. Subsequent dehydration under acidic or thermal conditions yields the stable, aromatic pyrazole ring. The regioselectivity (i.e., which nitrogen of a substituted hydrazine attacks which carbonyl) can be a critical consideration, but with unsubstituted hydrazine hydrate, this complexity is avoided.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

This protocol is adapted from established procedures for analogous structures, such as the synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxohexanoate (1.0 eq) in a solution of ethanol and glacial acetic acid (e.g., 100:1 v/v).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add hydrazine hydrate (1.5 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Workup: Pour the reaction mixture into cold water. If a precipitate forms, collect it by filtration. If not, neutralize the solution with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Part 2: N-Methylation to Yield this compound

The final step is the regioselective methylation of the pyrazole nitrogen. The choice of methylating agent and base is critical for safety, environmental impact, and yield.

Mechanistic Rationale: N-Alkylation

The N-H proton of the pyrazole ring is weakly acidic and can be removed by a suitable base to form a pyrazole anion. This anion is a potent nucleophile. The choice of dimethyl carbonate as the methylating agent is a key aspect of modern, greener synthetic chemistry, replacing highly toxic and volatile reagents like dimethyl sulfate or methyl iodide. The reaction proceeds via a nucleophilic attack of the pyrazole anion on one of the methyl groups of dimethyl carbonate.

Caption: Mechanism of N-Methylation using a base and Dimethyl Carbonate.

Experimental Protocol: N-Methylation

This protocol is based on a patented, high-yield procedure that prioritizes the use of environmentally benign reagents.

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add Ethyl 3-ethyl-1H-pyrazole-5-carboxylate (1.0 eq), dimethylformamide (DMF) as the solvent.

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, ~0.2-0.3 eq) in portions to the stirred solution at room temperature. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.

-

Methylating Agent: Add dimethyl carbonate (DMC, 6.0 eq).

-

Reaction: Heat the mixture to 80-140 °C and maintain for 4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture and remove the excess dimethyl carbonate and part of the DMF by distillation under reduced pressure. Pour the residue into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic phases and wash with brine until neutral.

-

Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the ethyl acetate by distillation. The final product, a light yellow oily liquid, can be further purified by vacuum distillation. A yield of approximately 90% can be expected.

Characterization of Key Compounds

Accurate characterization is essential to confirm the structure and purity of the synthesized compounds.

Physicochemical Properties

| Property | This compound |

| Molecular Formula | C₉H₁₄N₂O₂[4] |

| Molecular Weight | 182.22 g/mol [4] |

| CAS Number | 128537-26-8[4] |

| Appearance | Light yellow oily liquid |

Spectroscopic Data (Predicted and Analogous)

The following data is based on analysis of structurally similar compounds and published data.

| Data Type | Precursor: Ethyl 3-ethyl-1H-pyrazole-5-carboxylate | Final Product: this compound |

| ¹H NMR | δ (ppm) (CDCl₃): ~1.2 (t, 3H, -CH₂CH₃ ), ~1.4 (t, 3H, -O-CH₂CH₃ ), ~2.7 (q, 2H, -CH₂ CH₃), ~4.4 (q, 2H, -O-CH₂ CH₃), ~6.6 (s, 1H, pyrazole C4-H), ~11-12 (br s, 1H, N-H). | δ (ppm) (CDCl₃): ~1.2 (t, 3H, -CH₂CH₃ ), ~1.4 (t, 3H, -O-CH₂CH₃ ), ~2.7 (q, 2H, -CH₂ CH₃), ~4.1 (s, 3H, N-CH₃ ), ~4.4 (q, 2H, -O-CH₂ CH₃), ~6.7 (s, 1H, pyrazole C4-H). |

| ¹³C NMR | δ (ppm) (CDCl₃): ~13.5 (-CH₂CH₃ ), ~14.5 (-O-CH₂CH₃ ), ~21.0 (-CH₂ CH₃), ~61.0 (-O-CH₂ CH₃), ~105.0 (pyrazole C4), ~140.0 (pyrazole C5), ~150.0 (pyrazole C3), ~162.0 (C=O). | δ (ppm) (CDCl₃): ~13.5 (-CH₂CH₃ ), ~14.5 (-O-CH₂CH₃ ), ~21.0 (-CH₂ CH₃), ~38.0 (N-CH₃ ), ~61.0 (-O-CH₂ CH₃), ~108.0 (pyrazole C4), ~138.0 (pyrazole C5), ~152.0 (pyrazole C3), ~160.0 (C=O). |

| Mass Spec. | EI-MS (m/z): Expected M⁺ at 168. | EI-MS (m/z): Expected M⁺ at 182. |

| IR | ν (cm⁻¹): ~3200-3400 (N-H stretch), ~2980 (C-H stretch), ~1720 (C=O stretch). | ν (cm⁻¹): ~2980 (C-H stretch), ~1725 (C=O stretch), no N-H band. |

Note: NMR shifts are estimates based on analogous compounds and are subject to variation based on solvent and instrument.

Safety and Handling Considerations

-

Sodium Hydride (NaH): A highly reactive, flammable solid. It reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously. All operations must be conducted under a dry, inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and nitrile gloves, is mandatory.

-

Dimethyl Carbonate (DMC): A flammable liquid. Keep away from heat, sparks, and open flames. It is considered a greener reagent than its alternatives but should still be handled in a well-ventilated fume hood.

-

Hydrazine Hydrate: Toxic and a suspected carcinogen. It is also corrosive. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood with appropriate PPE.

Conclusion and Outlook

The synthesis of this compound via a two-stage Knorr condensation and subsequent N-methylation is a reliable and scalable process. The use of dimethyl carbonate in the final step represents a significant improvement in the safety and environmental profile of the synthesis, aligning with the principles of green chemistry. This intermediate remains a valuable building block for the agrochemical industry, particularly for the production of the acaricide Tebufenpyrad. The protocols and data presented in this guide provide a solid foundation for researchers and developers working in this field.

References

-

MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link] [Accessed: Jan 22, 2026].

- Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

PubChem. (n.d.). This compound. Available at: [Link] [Accessed: Jan 22, 2026].

- Google Patents. (1973). Perfume compositions containing ethyl 2,4-dioxohexanoate.

-

PubChem. (n.d.). This compound. Available at: [Link] [Accessed: Jan 22, 2026].

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic intermediate in the synthesis of advanced agrochemicals and a scaffold of significant interest in medicinal chemistry. We will explore its chemical identity, elucidate a robust synthetic pathway with mechanistic insights, detail methods for its structural characterization, and discuss its current and potential applications. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this valuable compound.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] The pyrazole nucleus is a privileged scaffold, meaning it frequently appears in biologically active compounds and approved drugs.[3] Its structural features—including hydrogen bond donors and acceptors, and a rigid, planar geometry—allow it to interact with a wide array of biological targets with high specificity.

Derivatives of pyrazole are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidepressant properties.[1][3][4] This versatility has cemented the pyrazole core as a critical building block for the discovery of new therapeutic agents.[5] this compound represents a specific, strategically substituted iteration of this scaffold, designed as a versatile intermediate for further chemical elaboration.

Compound Profile: this compound

A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section outlines the key identifiers and physicochemical properties of the title compound.

Chemical Identity

The structure and key identifiers for this compound are summarized below. The IUPAC name explicitly defines the substitution pattern on the pyrazole ring: an ethyl group at position 3, a methyl group on the nitrogen at position 1, and an ethyl carboxylate group at position 5.

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 128537-26-8 | [6] |

| Molecular Formula | C₉H₁₄N₂O₂ | [6] |

| Molecular Weight | 182.22 g/mol | [6] |

| Canonical SMILES | CCC1=NN(C(=C1)C(=O)OCC)C | [6] |

| Synonyms | 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester | [6] |

Physicochemical Properties (Computed)

The following properties are computed estimates from established chemical modeling algorithms, providing a baseline for experimental design.

| Property | Value | Source |

| XLogP3 | 1.6 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 4 | [6] |

Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyrazoles is a well-established field of organic chemistry.[7] The target molecule is efficiently prepared via a two-step process: (1) the formation of a pyrazole ring through cyclocondensation, followed by (2) selective N-methylation.

Overall Synthetic Scheme

The most logical and industrially relevant pathway involves the Knorr pyrazole synthesis followed by N-alkylation. The starting materials are ethyl 2,4-dioxohexanoate (a β-ketoester) and hydrazine, which react to form the pyrazole core. This intermediate is then methylated to yield the final product.

Caption: Two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

This procedure is based on the classic Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[7]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,4-dioxohexanoate (1 equiv.) and ethanol (EtOH, 3 mL per gram of ketoester).

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 equiv.) to the solution. Add a catalytic amount of acetic acid (AcOH, ~0.1 equiv.).

-

Causality: The reaction is acid-catalyzed. The acid protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

-

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture to yield Ethyl 3-ethyl-1H-pyrazole-5-carboxylate as a solid.

Step 2: Synthesis of this compound

This step employs a green methylation strategy, using dimethyl carbonate as a safer alternative to toxic reagents like dimethyl sulfate.[8]

-

Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add the intermediate from Step 1 (1 equiv.), anhydrous potassium carbonate (K₂CO₃, 1.5 equiv.), and diethylene glycol dimethyl ether as the solvent.[8]

-

Causality: Potassium carbonate is a base that deprotonates the pyrazole ring nitrogen (N-H), generating a nucleophilic pyrazolate anion required for the subsequent alkylation.

-

-

Reagent Addition: Add dimethyl carbonate (DMC, 1.2 equiv.) to the suspension.

-

Trustworthiness: Using a slight excess of DMC ensures complete methylation of the starting material. DMC is an environmentally benign reagent, with methanol and CO₂ as the primary byproducts.[8]

-

-

Reaction: Heat the mixture to reflux (approx. 160 °C) for 8-12 hours, monitoring by TLC.

-

Workup: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and potassium bicarbonate byproduct). Wash the salts with a small amount of ethyl acetate.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear liquid.[8]

Spectroscopic Characterization and Structural Elucidation

Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data, based on the compound's structure and analysis of similar molecules, are presented below.[9][10]

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.6 (s, 1H, pyrazole C4-H), 4.3 (q, 2H, -OCH₂CH₃), 4.0 (s, 3H, N-CH₃), 2.7 (q, 2H, C3-CH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃), 1.3 (t, 3H, C3-CH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~162 (C=O), 148 (C3), 142 (C5), 108 (C4), 61 (-OCH₂), 38 (N-CH₃), 22 (C3-CH₂), 15 (-OCH₂CH₃), 14 (C3-CH₂CH₃) |

| FT-IR (neat, cm⁻¹) | ~2980 (C-H aliphatic), ~1725 (C=O ester stretch), ~1550 (C=N stretch), ~1250 (C-O stretch) |

| Mass Spec (EI-MS) | m/z (%) = 182 [M]⁺, 153 [M-C₂H₅]⁺, 137 [M-OC₂H₅]⁺ |

-

Self-Validation: The ¹H NMR is particularly diagnostic. The presence of a singlet around 6.6 ppm confirms the single proton on the pyrazole ring. The singlet at ~4.0 ppm confirms the successful N-methylation. The two distinct quartets and two distinct triplets confirm the presence of two different ethyl groups (one on the ring and one in the ester) in the correct electronic environments. The integration of all peaks must correspond to the 14 protons in the structure.

Applications and Biological Significance

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules.[8]

Agrochemicals

This compound is a documented precursor in the preparation of potent acaricides (pesticides that target mites and ticks).[8] The specific substitution pattern is crucial for the biological activity of the final active ingredients, such as Tolfenpyrad and Tebufenpyrad, which function by inhibiting mitochondrial electron transport in target pests.

Medicinal Chemistry and Drug Discovery

While direct applications of this specific molecule are not widely published, its pyrazole carboxylate core is a highly sought-after scaffold in drug discovery. Pyrazole-containing molecules are known to act as inhibitors for a variety of enzymes, particularly kinases, which are critical targets in oncology and inflammation research.

The diagram below illustrates a conceptual signaling pathway where a hypothetical drug, derived from our title compound, could act as a kinase inhibitor to block a pro-inflammatory cascade.

Caption: Kinase inhibition in an inflammatory pathway.

The ethyl carboxylate group at the C5 position is particularly useful as a synthetic "handle." It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide variety of amides, providing a modular approach to building libraries of potential drug candidates for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

Conclusion

This compound is a synthetically accessible and highly valuable chemical intermediate. Its straightforward, high-yield synthesis, which can incorporate green chemistry principles, makes it an attractive building block. While its primary established use is in the agrochemical sector, its underlying pyrazole carboxylate structure holds significant potential for the development of novel therapeutics. The functional handles on the molecule provide medicinal chemists with the versatility needed to explore new chemical space in the ongoing search for potent and selective bioactive agents.

References

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Al-Hourani, B. J., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(3), M996. [Link]

-

Elguero, J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(20), 6137. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-15. [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal. [Link]

-

Bekhit, A. A., & Abdel-Aziem, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2019). Open Journal of Organic Chemistry, 2(1). [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicstrive.com [academicstrive.com]

- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 6. This compound | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 8. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 4027-57-0 [chemicalbook.com]

Physical properties of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide to the Physical Properties of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

Introduction

This compound (CAS No. 128537-26-8) is a substituted pyrazole derivative. The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent structural motif in medicinal and agricultural chemistry.[1][2] Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[3][4] The physicochemical properties of this specific ester are critical for its application as a synthetic intermediate, influencing reaction kinetics, purification strategies, and formulation development.[5] This guide provides a comprehensive overview of the key physical properties of this compound, details the experimental methodologies for their determination, and explains the scientific principles underpinning these characterization techniques.

Physicochemical and Spectroscopic Data Summary

The fundamental physical and computed properties of this compound are summarized below. It is important to note that while some properties like molecular weight are exact, others such as melting and boiling points for this specific molecule are not widely published and are often predicted or inferred from closely related analogs.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 128537-26-8 | [6] |

| Molecular Formula | C₉H₁₄N₂O₂ | [6] |

| Molecular Weight | 182.22 g/mol | [6] |

| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | Inferred from analogs |

| Melting Point | Not experimentally determined in cited literature. A related compound, Ethyl 3-methyl-1H-pyrazole-5-carboxylate, has a melting point of 80-84 °C.[7] | [7] |

| Boiling Point | Not experimentally determined in cited literature. A related chlorinated compound has a predicted boiling point of 339.5±42.0 °C.[8] | [8] |

| Density | Predicted: 1.40±0.1 g/cm³ | [8] |

| pKa | Predicted: 1.90±0.38 | [8] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

Melting Point Determination

The melting point is a critical physical property that provides a primary indication of a compound's purity.[9] A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the melting range.

Causality Behind Experimental Choices

The capillary method is the standard for determining melting points in a research setting. It requires a minimal amount of sample and, when used with a calibrated apparatus, provides high precision. The sample is heated slowly (1-2°C per minute) as it approaches the expected melting point to ensure thermal equilibrium between the sample, the heating block, and the thermometer, allowing for an accurate reading.

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of the dry, solid compound is finely powdered on a watch glass.[10]

-

Capillary Loading: The open end of a glass capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[11]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.[12]

-

Measurement:

-

An initial rapid heating is performed to determine an approximate melting range.

-

A second, careful determination is conducted with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

-

Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ – T₂.[9]

Workflow Visualization

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[13] It is a key indicator of volatility and is influenced by molecular weight, structure, and the strength of intermolecular forces.[13]

Causality Behind Experimental Choices

For small sample volumes, the micro boiling point (or Siwoloboff) method is highly effective. It relies on observing the temperature at which the vapor pressure of the heated liquid just exceeds the atmospheric pressure, indicated by a steady stream of bubbles from an inverted capillary. The boiling point is precisely measured as the temperature at which the liquid re-enters the capillary upon cooling, signifying that the internal and external pressures are equal.[14]

Experimental Protocol: Micro Boiling Point Method

-

Apparatus Setup: A small test tube containing 0.5-1 mL of the liquid sample is attached to a thermometer. A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[15]

-

Heating: The assembly is heated in a suitable bath (e.g., paraffin oil). The heating should be gradual and the bath stirred to ensure uniform temperature distribution.[13]

-

Observation: As the temperature rises, air trapped in the capillary will bubble out. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[14]

-

Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to enter the capillary tube.[14]

Workflow Visualization

Caption: Workflow for Micro Boiling Point Determination.

Solubility Profile

Solubility is governed by the principle of "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[16] A systematic solubility analysis can reveal the presence of acidic or basic functional groups and provide information about molecular size.[17]

Causality Behind Experimental Choices

A hierarchical testing approach provides the most information. Water solubility is tested first to identify low-molecular-weight polar compounds. Subsequent tests in dilute acid (5% HCl) and dilute base (5% NaOH, 5% NaHCO₃) are used to identify basic and acidic functional groups, respectively. For instance, a basic nitrogen atom will be protonated by HCl, forming a water-soluble salt. An acidic functional group will be deprotonated by NaOH, also forming a soluble salt.[17]

Experimental Protocol: Qualitative Solubility Testing

-

General Procedure: In a small test tube, add approximately 25 mg of the compound to 0.75 mL of the solvent.[17]

-

Agitation: Shake the tube vigorously for 1-2 minutes.

-

Observation: Observe if the compound dissolves completely.

-

Solvent Sequence:

-

Water (H₂O): Tests for overall polarity and small molecule size.

-

5% Sodium Hydroxide (NaOH): Tests for acidic functional groups.

-

5% Sodium Bicarbonate (NaHCO₃): Tests for strongly acidic functional groups (e.g., carboxylic acids).

-

5% Hydrochloric Acid (HCl): Tests for basic functional groups (e.g., amines). The pyrazole nitrogens are weakly basic.[3]

-

Organic Solvents (e.g., Toluene, Acetone, Ethanol): Tests for solubility in non-polar and polar aprotic/protic organic media.

-

Workflow Visualization

Caption: Logical Flow for Solubility Classification.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the molecular structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[18] For this compound, specific signals are expected:

-

¹H NMR:

-

Ethyl Ester Group: A quartet (~4.3 ppm) for the -OCH₂- protons and a triplet (~1.3 ppm) for the -CH₃ protons.[19]

-

3-Ethyl Group: A quartet (~2.7 ppm) for the ring-CH₂- protons and a triplet (~1.2 ppm) for the -CH₃ protons.

-

1-Methyl Group: A singlet (~3.8 ppm) for the N-CH₃ protons.

-

Pyrazole Ring Proton: A singlet (~6.5 ppm) for the C4-H proton.[19]

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the 160-170 ppm region.[20]

-

Pyrazole Ring Carbons: Signals typically appear between 105-150 ppm.

-

Alkyl Carbons: Signals for the ethyl and methyl groups will appear in the upfield region (10-60 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[21]

-

~1720 cm⁻¹: A strong absorption due to the C=O (ester) stretching vibration.[21]

-

~2900-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.[22]

-

~1100-1300 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.[23]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (182.22) should be observed.

-

Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, or cleavage of the ethyl group at position 3.

References

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

Signal Transduction and Targeted Therapy. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

-

International Journal Of Novel Research And Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]

-

MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

University of Technology. (2021). experiment (1) determination of melting points. Available at: [Link]

-

ACS Publications. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Available at: [Link]

-

University of Technology. (2021). Experimental No. (2) Boiling Point. Available at: [Link]

-

Thompson Rivers University. (2023). Solubility of Organic Compounds. Available at: [Link]

- Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. Available at: [Link]

-

ResearchGate. (2014). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]

-

KFU. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

PMC - NIH. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

AMERICAN ELEMENTS. Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. Available at: [Link]

-

University of Calgary. Melting point determination. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

PMC - NIH. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Available at: [Link]

-

PMC - NIH. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

-

National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]

-

ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

-

S.S. Khanna Girls' Degree College. Experiment-1 Aim - To determine the melting point of given solid substance. Available at: [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. Available at: [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

ACS Publications. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

-

PMC - NIH. (2018). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [Link]

-

ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Available at: [Link]

- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available at: [Link]

-

Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Available at: [Link]

-

MDPI. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijnrd.org [ijnrd.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmajournal.net [pharmajournal.net]

- 5. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 6. This compound | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 4027-57-0 [chemicalbook.com]

- 8. unilongindustry.com [unilongindustry.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. davjalandhar.com [davjalandhar.com]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Video: Boiling Points - Procedure [jove.com]

- 15. byjus.com [byjus.com]

- 16. chem.ws [chem.ws]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 20. jocpr.com [jocpr.com]

- 21. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Foreword: The Enduring Relevance of the Pyrazole Scaffold

An In-Depth Technical Guide to the Synthesis of Pyrazole-5-Carboxylates

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and ability to modulate biological activity have cemented its role in a wide array of therapeutics.[2][3] From the potent anti-inflammatory action of Celecoxib to novel anticancer agents, the pyrazole core is a cornerstone of modern drug design.[4] This guide focuses specifically on the synthesis of pyrazole-5-carboxylates, a critical subclass that serves as a versatile synthetic intermediate for introducing further molecular complexity, most commonly through amide bond formation. Understanding the synthesis of this key building block is fundamental for researchers in drug discovery, agrochemicals, and materials science.[1][4]

This document provides a field-proven perspective on the core synthetic strategies, emphasizing not just the procedural steps but the underlying chemical logic that governs reaction outcomes and informs methodological choices.

Core Synthetic Strategies: A Mechanistic Approach

The construction of the pyrazole-5-carboxylate core can be approached through several robust synthetic routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability. We will explore the two most prevalent and reliable strategies: the Knorr Pyrazole Synthesis and the Huisgen 1,3-Dipolar Cycloaddition.

The Knorr Pyrazole Synthesis: The Classic Condensation Route

First reported by Ludwig Knorr in 1883, this reaction remains one of the most dependable and widely used methods for pyrazole synthesis.[5][6] The core principle involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7] For the specific synthesis of pyrazole-5-carboxylates, the ideal dicarbonyl precursor is a 2,4-diketocarboxylic ester or a β-ketoester.[8]

Causality and Mechanistic Insight: The reaction's success is driven by a thermodynamically favorable cyclization-dehydration sequence that results in the formation of a stable aromatic pyrazole ring.[6] The mechanism proceeds via initial nucleophilic attack of the hydrazine onto one of the carbonyl groups to form a hydrazone intermediate.[7] Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl, followed by dehydration, yields the pyrazole product.[7] When using an unsymmetrical dicarbonyl, such as a β-ketoester, the regioselectivity is governed by the relative reactivity of the two carbonyl groups; the more electrophilic ketone is typically attacked first by the more nucleophilic nitrogen of the hydrazine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]